molecular formula C5H5NO3S B141685 Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) CAS No. 146697-42-9

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)

Cat. No.: B141685
CAS No.: 146697-42-9
M. Wt: 159.17 g/mol
InChI Key: CJCVKWWSYIEXRC-UHFFFAOYSA-N
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Description

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) is a heterocyclic compound with the molecular formula C₅H₅NO₃S and a molecular weight of 159.163 g/mol This compound is characterized by its unique structure, which includes a thieno[3,4-d]isoxazole ring system with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thieno[3,4-d]isoxazole derivatives, which are subjected to oxidation reactions to introduce the dioxide functional group . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups on the ring system are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol or sulfide derivatives.

Scientific Research Applications

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) can be compared with other similar compounds, such as:

    Thieno[3,4-d]isoxazole derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Isoxazole derivatives: These compounds have a similar isoxazole ring system but may lack the thieno component, resulting in different reactivity and applications.

    Sulfone derivatives: Compounds with sulfone groups can be compared based on their oxidation states and functional group interactions.

The uniqueness of Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI) lies in its specific ring system and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

146697-42-9

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

4,6-dihydrothieno[3,4-d][1,2]oxazole 5,5-dioxide

InChI

InChI=1S/C5H5NO3S/c7-10(8)2-4-1-6-9-5(4)3-10/h1H,2-3H2

InChI Key

CJCVKWWSYIEXRC-UHFFFAOYSA-N

SMILES

C1C2=C(CS1(=O)=O)ON=C2

Canonical SMILES

C1C2=C(CS1(=O)=O)ON=C2

Synonyms

Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)

Origin of Product

United States

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